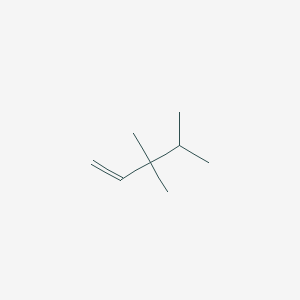
3,3,4-Trimethylpent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,3,4-Trimethylpent-1-ene is a useful research compound. Its molecular formula is C8H16 and its molecular weight is 112.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Properties and Structure
The structure of 3,3,4-trimethylpent-1-ene can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 560-22-5
- Molecular Formula : C8H16
This compound features a double bond between the first and second carbon atoms in the pentane chain, contributing to its reactivity and utility in various chemical reactions.
Chemical Intermediate
This compound serves as a critical intermediate in the production of various chemicals. It is utilized in:
- Polymer Production : It can be polymerized to produce various types of plastics and elastomers. Its branched structure enhances the properties of the resulting polymers, making them more flexible and durable.
- Synthetic Lubricants : The compound is used to synthesize high-performance lubricants that exhibit superior thermal stability and low-temperature fluidity.
Fuel Additives
Due to its hydrocarbon nature, this compound is also explored as an additive in fuels. It can improve the combustion properties of gasoline by enhancing octane ratings and reducing knocking.
Material Science
Research has shown that incorporating this compound into polymer matrices can significantly alter their mechanical properties. Studies indicate that:
- Thermal Stability : Polymers containing this compound exhibit improved thermal resistance compared to their linear counterparts.
- Mechanical Strength : The incorporation of branched alkenes like this compound can enhance tensile strength and elongation at break.
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies typically focus on:
- Exposure Risks : Investigations into inhalation exposure reveal potential health impacts associated with high concentrations.
- Environmental Impact : The compound's volatility suggests that it may pose risks to air quality if not managed properly during industrial processes.
Case Study 1: Polymer Synthesis
In a study published by the American Chemical Society, researchers explored the polymerization of this compound with various co-monomers to create copolymers with tailored properties for specific applications in coatings and adhesives. The findings indicated that varying the ratio of this compound resulted in significant changes in thermal and mechanical properties of the final product .
Case Study 2: Environmental Toxicity Assessment
A comprehensive toxicity assessment conducted by the Environmental Protection Agency evaluated the potential health effects of exposure to this compound. The study concluded that while acute exposure levels were manageable within industrial settings, chronic exposure could lead to significant health concerns such as liver and kidney stress in laboratory animals .
Properties
CAS No. |
560-22-5 |
|---|---|
Molecular Formula |
C8H16 |
Molecular Weight |
112.21 g/mol |
IUPAC Name |
3,3,4-trimethylpent-1-ene |
InChI |
InChI=1S/C8H16/c1-6-8(4,5)7(2)3/h6-7H,1H2,2-5H3 |
InChI Key |
LLFHCOGPDCJMKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















